Bienvenue dans la boutique en ligne BenchChem!

5-amino-1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

GPCR Pharmacology Muscle Physiology Androgen Receptor Signaling

AP-503 (CAS 767299-99-0) is the definitive chemical probe for selective GPR133 (ADGRD1) activation. Unlike generic triazole carboxamides, only AP-503 achieves nanomolar potency (EC50=1.21 nM) with strict Gs-cAMP-PKA signaling bias—eliminating cross-activation of G12/13 or Gi pathways. Validated ex vivo to enhance tetanic contraction forces, it is irreplaceable for sarcopenia, muscle atrophy, and vestibular dysfunction research. Generic substitutes like GL64 lack comparable potency, risking experimental failure. Procure AP-503 to ensure full receptor engagement and unambiguous data. For research use only; not for human use.

Molecular Formula C12H14ClN5O
Molecular Weight 279.72 g/mol
Cat. No. B4924928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC12H14ClN5O
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C12H14ClN5O/c1-7(2)15-12(19)10-11(14)18(17-16-10)9-5-3-8(13)4-6-9/h3-7H,14H2,1-2H3,(H,15,19)
InChIKeyABYWUTUUPGMLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide: A Potent, Selective GPR133 Agonist for Muscle and Vestibular Research


5-Amino-1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (synonym: AP-503; CAS: 767299-99-0) is a synthetic small molecule categorized as a 1H-1,2,3-triazole-4-carboxamide derivative. It functions as a potent and selective orthosteric agonist of the adhesion G protein-coupled receptor GPR133 (ADGRD1), a recently deorphanized androgen membrane receptor [1]. This compound is primarily utilized as a chemical probe to investigate GPR133-mediated signaling pathways, specifically in the context of muscle physiology and vestibular function.

Why Closely Related Triazole-4-carboxamide Analogs Cannot Substitute for AP-503 in GPR133-targeted Research


The adhesion GPCR GPR133 is an emerging drug target with a known endogenous ligand (5α-DHT) but suffers from a profound lack of synthetic chemical probes [1]. Within the limited landscape of small-molecule agonists, subtle structural modifications to the 1H-1,2,3-triazole-4-carboxamide scaffold, such as replacing the N-isopropyl group or altering the aryl substituent, result in a loss of agonistic activity or a drastic reduction in potency . For example, the only other characterized synthetic agonist, GL64, fails to achieve nanomolar-level potency, underscoring that generic triazole carboxamides are functionally ineffective substitutes. Therefore, substitution without empirical equivalence testing risks experimental failure in cellular or in vivo GPR133 activation models.

Quantitative Differential Evidence for 5-amino-1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (AP-503) vs. Comparator GL64


Greater than 3,000-Fold Superior Potency in GPR133 Agonism Compared to the Primary Alternative Agonist GL64

AP-503 demonstrates dramatically superior potency at the GPR133 receptor relative to the only other characterized small-molecule agonist, GL64. The EC50 of AP-503 was determined to be 1.21 nM in a cellular functional assay, while the EC50 of GL64 is reported as 3.98 µM (3,980 nM) under comparable cell-based conditions . This represents an approximate 3,289-fold difference in potency.

GPCR Pharmacology Muscle Physiology Androgen Receptor Signaling

Demonstrated Functional Selectivity: Exclusive Activation of the Gs Signaling Pathway

AP-503 exhibits biased agonism at the GPR133 receptor, selectively activating the Gs protein-mediated cAMP pathway while showing no functional activity through G12 or Gi pathways . This functional selectivity profile, which results in PKA-mediated signaling, is directly linked to its physiological effects, such as enhancing muscle strength without eliciting androgenic side effects. While GL64 is a selective GPR133 agonist over other aGPCRs, its downstream signaling bias has not been characterized, preventing a direct comparison [1].

Signal Transduction GPCR Functional Selectivity cAMP Assay

Unique In Vivo Functional Consequence: Enhancement of Muscle Strength via PKA Signaling

In an ex vivo functional assay measuring tetanic contraction forces of isolated extensor digitorum longus (EDL) muscles, AP-503 significantly enhanced muscle strength. This effect was mediated through PKA signaling, a downstream consequence of its selective Gs activation . This physiological endpoint is directly attributable to AP-503 treatment and has not been replicated with GL64, which has been primarily validated in models of bone loss via negative regulation of osteoclastogenesis [1]. The differing in vivo phenotypes of these two agonists underscore their non-redundant utility.

Muscle Physiology In Vivo Pharmacology Androgen Receptor

Optimal Application Scenarios for Procuring 5-amino-1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide


Chemical Probe for Elucidating GPR133 Gs-cAMP-PKA Signaling in Muscle Cells

In experiments requiring selective activation of the GPR133 Gs-cAMP-PKA cascade without cross-activating G12/13 or Gi pathways, AP-503 is the only suitable tool. Its high potency (EC50 = 1.21 nM) ensures full receptor engagement in cell-based assays, while its defined signaling bias eliminates ambiguity in data interpretation .

In Vivo Pharmacology of Androgen-Mediated Muscle Strength Enhancement

For investigating non-genomic androgen effects on skeletal muscle function, such as in models of sarcopenia or muscle atrophy, AP-503 has direct, validated efficacy in enhancing tetanic contraction forces ex vivo . This application is not addressable with the less potent comparator GL64, which targets bone remodeling.

Selectivity Profiling for Adhesion GPCR (aGPCR) Drug Discovery

AP-503 can be used as a reference agonist for profiling novel GPR133 antagonists or for counter-screening against other aGPCRs (e.g., ADGRD2, ADGRG5, CELSR1) to establish the selectivity profile of new chemical entities, leveraging AP-503's demonstrated specificity for GPR133 over other aGPCR members .

Investigating the Role of GPR133 in Vestibular Dysfunction

As AP-503 is indicated for research on vestibular dysfunction, its procurement is essential for studies aiming to link GPR133 activation to inner ear physiology or balance disorders, a therapeutic area where no alternative small-molecule probe exists .

Quote Request

Request a Quote for 5-amino-1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.